molecular formula C14H11NO3 B1668148 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione CAS No. 39674-97-0

4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione

Cat. No. B1668148
CAS RN: 39674-97-0
M. Wt: 241.24 g/mol
InChI Key: BAQXWJQSUXZVIP-UHFFFAOYSA-N
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Description

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .


Synthesis Analysis

Indole derivatives can be synthesized according to the seven positions available for substitution on the indole molecule . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . From a chemical point of view, the nitrogen lone electron pair participates in

Scientific Research Applications

Synthesis and Chemical Properties

4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione has been explored in various synthesis and chemical property studies. In one study, its structure was determined as a product of the acid-catalyzed condensation of indole with acetone, highlighting its relevance in organic chemistry and synthesis processes (Noland et al., 1996). Another study focused on the synthesis and photochromic properties of novel nonsymmetric dihetarylethenes based on benzindole and thiophene, indicating its potential in developing photoresponsive materials (Metelitsa et al., 2010).

Photophysical and Photochemical Applications

The compound has been employed in the study of fluorescent spiro compounds, demonstrating its utility in the synthesis of fluorescent materials and its potential applications in optical and electronic devices (Dabiri et al., 2011). Research into photoinduced molecular transformations has also included this compound, further emphasizing its significance in photochemistry and potential in photophysical applications (Kobayashi et al., 1993).

Pharmaceutical Research

While specifically excluding information on drug use, dosage, and side effects, it's notable that 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione has been studied for its potential pharmaceutical applications. For instance, its role in the oxidation of protein tyrosine phosphatases was investigated, which could have implications in the development of therapeutic agents (Liljebris et al., 2004).

properties

IUPAC Name

3,3-dimethyl-1H-benzo[g]indole-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-14(2)9-10(15-13(14)18)7-5-3-4-6-8(7)11(16)12(9)17/h3-6H,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPBUXODFQZPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3C(=O)C2=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424993
Record name BVT 948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione

CAS RN

39674-97-0
Record name BVT 948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
28
Citations
C Liljebris, P Baranczewski, E Björkstrand… - … of Pharmacology and …, 2004 - ASPET
Growth factor and insulin signal transduction comprise series of protein kinases and protein phosphatases whose combined activities serve to propagate the growth factor signal in a …
Number of citations: 23 jpet.aspetjournals.org
BM Hwang, HS Chae, YJ Jeong, YR Lee, EM Noh… - BMB …, 2013 - ncbi.nlm.nih.gov
The expression of matrix metalloproteinases (MMPs) produced by cancer cells has been associated with the high potential of metastasis in several human carcinomas, including breast …
Number of citations: 21 www.ncbi.nlm.nih.gov
DC Rawling, GE Jagdmann Jr, O Potapova… - ACS Chemical …, 2020 - ACS Publications
The RIG-I receptor plays a key role in the vertebrate innate immune system, where it functions as a sensor for detecting infection by RNA viruses. Although agonists of RIG-I show great …
Number of citations: 8 pubs.acs.org
K Vilks, M Videja, M Makrecka-Kuka… - International Journal of …, 2021 - mdpi.com
The accumulation of lipid intermediates may interfere with energy metabolism pathways and regulate cellular energy supplies. As increased levels of long-chain acylcarnitines have …
Number of citations: 9 www.mdpi.com
GY Mironova, PP Avdonin, NV Goncharov… - Biochemical and …, 2017 - Elsevier
In blood vessels, serotonin 5-HT2B receptors mainly mediate relaxation, although their activation by the selective agonist BW723C86 is known to exert contraction of aorta in …
Number of citations: 7 www.sciencedirect.com
CH Yu, CC Chou, DY Lee, KH Khoo… - Bioscience …, 2018 - portlandpress.com
Phenyl vinyl sulfone (PVS) and phenyl vinyl sulfonate (PVSN) inactivate protein tyrosine phosphatases (PTPs) by mimicking the phosphotyrosine structure and providing a Michael …
Number of citations: 5 portlandpress.com
W Zhang, Z Wei, X Feng, Z Zheng, S Li - Bioorganic Chemistry, 2018 - Elsevier
A series of novel (3′-amino-[1,1′-biphenyl]-4-yl) sulfamic acid derivatives were designed as nonphosphonate-based phosphotyrosy (pTyr) mimetics, synthesized and screened for …
Number of citations: 1 www.sciencedirect.com
G Blum, G Ibáñez, X Rao, D Shum, C Radu… - ACS Chemical …, 2014 - ACS Publications
SETD8/SET8/Pr-SET7/KMT5A is the sole protein lysine methyltransferase (PKMT) known to monomethylate lysine 20 of histone H4 in vivo. SETD8’s methyltransferase activity has been …
Number of citations: 67 pubs.acs.org
X Jia, F Liu, J Bai, Y Zhang, L Cui, Y Cao… - International Journal for …, 2022 - Elsevier
Background With the emergence of resistance to front-line antimalarials, there is an urgent need to develop new medicines, including those targeting sexual development. This study …
Number of citations: 1 www.sciencedirect.com
MAT Blaskovich - Current medicinal chemistry, 2009 - ingentaconnect.com
Protein tyrosine phosphatases (PTPs) play a critical role in physiological signaling pathways by controlling the level of tyrosine phosphorylation. The past decade has seen a vast …
Number of citations: 119 www.ingentaconnect.com

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